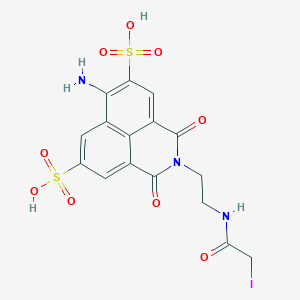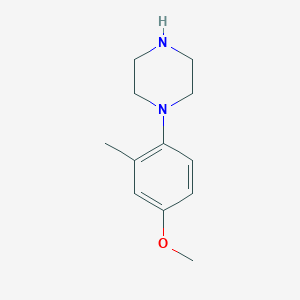
1-(4-Methoxy-2-methyl-phenyl)-piperazine
Overview
Description
The compound “1-(4-Methoxy-2-methyl-phenyl)-piperazine” is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Methoxy-2-methyl-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, similar to benzene) with a methoxy group (O-CH3) and a methyl group (CH3) attached at the 4th and 2nd positions respectively .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of both piperazine and the substituted phenyl group . The exact structure would depend on the specific positions and orientations of these groups within the molecule .Chemical Reactions Analysis
As for the chemical reactions, it would depend on the exact structure of the compound and the conditions under which the reactions are carried out . Piperazine derivatives are known to undergo a variety of chemical reactions, and the presence of the substituted phenyl group could also influence the reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the piperazine ring could impart basicity, while the methoxy and methyl groups on the phenyl ring could influence its polarity and solubility .Scientific Research Applications
Therapeutic and Diagnostic Applications in Oncology
1-(4-Methoxy-2-methyl-phenyl)-piperazine and its analogues, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine 1 (PB28), have potential therapeutic and diagnostic applications in oncology. Modifications of these compounds aim to reduce lipophilicity for better utility in diagnostic imaging, such as positron emission tomography (PET) radiotracers (Abate et al., 2011).
Development of Serotonin Receptor Antagonists
Piperazine derivatives, including 1-(4-Methoxy-2-methyl-phenyl)-piperazine, have been synthesized and evaluated as serotonin (5-HT7) receptor antagonists. These compounds are significant for their potential in neurological and psychiatric disorders (Yoon et al., 2008).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Some analogues of 1-(4-Methoxy-2-methyl-phenyl)-piperazine have been investigated for their inhibition of HIV-1 reverse transcriptase. This research is crucial for the development of new treatments for HIV (Romero et al., 1994).
Cytotoxic/Anticancer and Carbonic Anhydrase Inhibitory Effects
New Mannich bases with piperazine derivatives, including compounds related to 1-(4-Methoxy-2-methyl-phenyl)-piperazine, have been synthesized and evaluated for their cytotoxic/anticancer activities and carbonic anhydrase inhibitory effects. These compounds have potential as lead compounds for further drug development (Gul et al., 2019).
Imaging of Serotonin 5-HT7 Receptor
1-(4-Methoxy-2-methyl-phenyl)-piperazine derivatives have been studied for imaging serotonin 5-HT7 receptors in the brain using PET. This research is important for studying brain disorders and the role of serotonin receptors (Shimoda et al., 2013).
Synthesis and Evaluation for Anticonvulsant and Antimicrobial Activities
Piperazine derivatives, including those related to 1-(4-Methoxy-2-methyl-phenyl)-piperazine, have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. This contributes to the development of new treatments for neurological disorders and infections (Aytemir et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
The potential future directions for research on this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-9-11(15-2)3-4-12(10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACLELNFVSMAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444353 | |
| Record name | 1-(4-Methoxy-2-methyl-phenyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-2-methyl-phenyl)-piperazine | |
CAS RN |
59803-92-8 | |
| Record name | 1-(4-Methoxy-2-methyl-phenyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



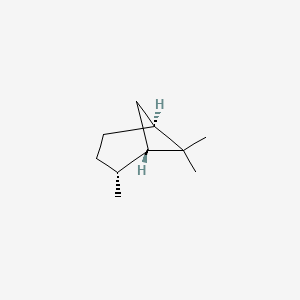
![(1S,11S,12R,13S,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1246624.png)
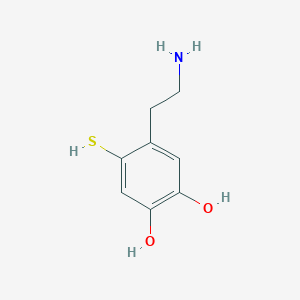
![N-[2-[[3-[[(3R)-1-(cyclohexylmethyl)piperidin-3-yl]methylamino]-3-oxopropyl]amino]-2-oxoethyl]-3,3,3-triphenylpropanamide](/img/structure/B1246627.png)



![methyl 2-[(3S,4S,6R)-4,6-diethyl-6-[(E)-2-[(2R,3R)-3-ethyloxiran-2-yl]but-1-enyl]dioxan-3-yl]acetate](/img/structure/B1246634.png)
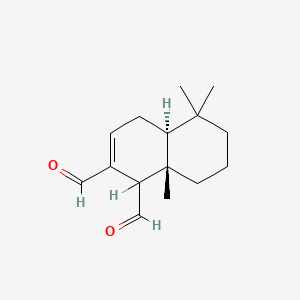
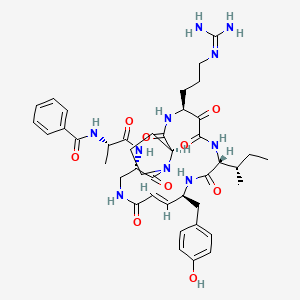
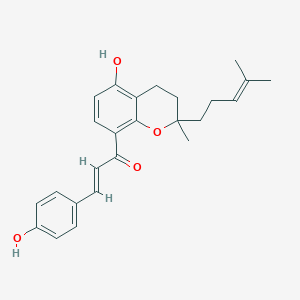
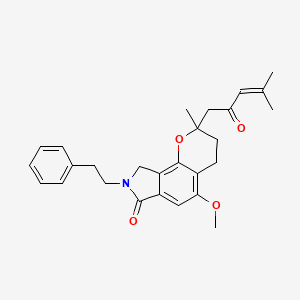
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B1246642.png)
